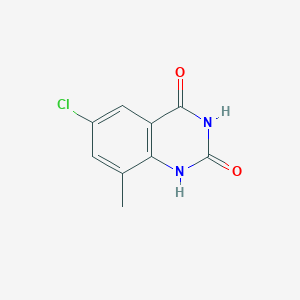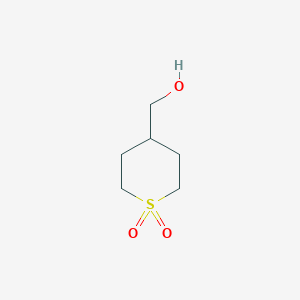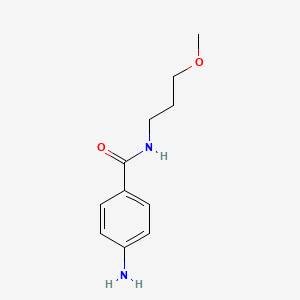
Isopropyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C17H21NO2S . It has a molecular weight of 304.43 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H22NO2S/c1-10(2)12-5-7-13(8-6-12)14-9-21-16(18)15(14)17(19)20-11(3)4/h5-11,21H,18H2,1-4H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 304.43 . It should be stored at a temperature of 28°C .Scientific Research Applications
Synthesis and Chemical Properties
Isopropyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate and related compounds play a crucial role in the synthesis of exotic amino acids and other complex organic molecules. Research by Zicāne et al. (2000) demonstrates the synthesis of methyl esters of some N-heteroamino-methylenemalonic acids using related thiophene derivatives, highlighting their utility in creating compounds with potential pharmacological activities Zicāne et al., 2000. Additionally, the compound's role in the synthesis of heterocyclic disperse dyes for dyeing polyester fibers indicates its versatility in material sciences Iyun et al., 2015.
Fluorescence Property and Crystal Structure Analysis
The fluorescence properties and crystal structure of related thiophene derivatives, such as Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, have been explored to understand their potential in designing fluorescent materials and elucidating molecular interactions in crystalline forms. Guo Pusheng's study on the synthesis, characterization, and fluorescence property of these compounds provides insight into their novel applications beyond pharmaceuticals Guo Pusheng, 2009.
Biomedical Research
In biomedical research, derivatives of thiophene, similar to the this compound, are examined for their potential in drug development and modification. For instance, the study on the permeability and properties of ibuprofenates of isopropyl amino acid esters by Ossowicz-Rupniewska et al. (2022) indicates the potential of thiophene derivatives in enhancing drug delivery through skin permeability Ossowicz-Rupniewska et al., 2022.
Environmental and Material Applications
Moreover, the functionalization of graphene oxide with thiophene derivatives, as researched by Dan Chen et al. (2016), showcases the compound's utility in environmental applications, particularly in the adsorption and removal of dyes and heavy metals from water. This highlights the compound's relevance in addressing environmental pollution and promoting water purification technologies Dan Chen et al., 2016.
Safety and Hazards
properties
IUPAC Name |
propan-2-yl 2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-10(2)13-6-8-14(9-7-13)15-12(5)22-17(19)16(15)18(20)21-11(3)4/h6-11H,19H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMNGXLUBKTWSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=C(C=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)
![6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1326530.png)
![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)




